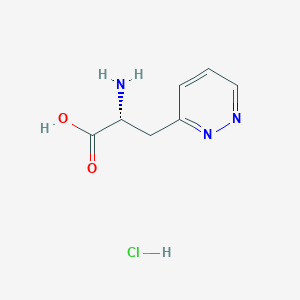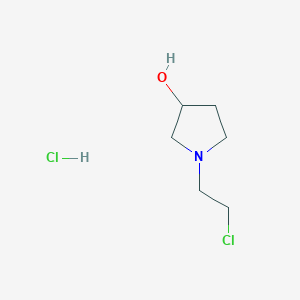
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity. Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
Chemical Reactions Analysis
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
1-(2-Chloroethyl)pyrrolidine Hydrochloride: This compound lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H13Cl2NO |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H |
InChI Key |
KNWSBTHIMMUGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
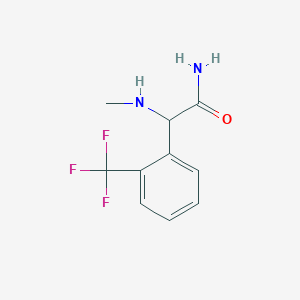
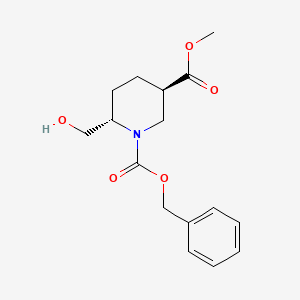
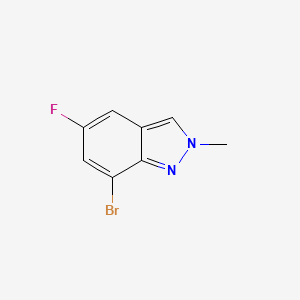
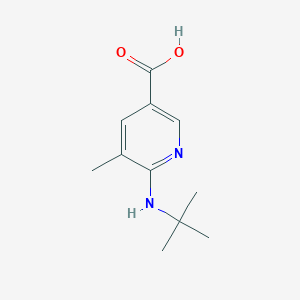
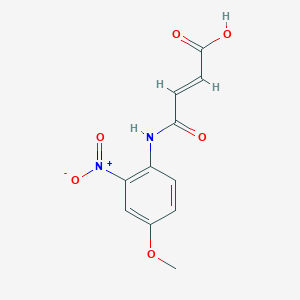
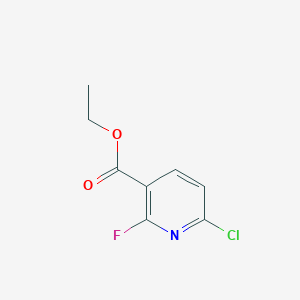
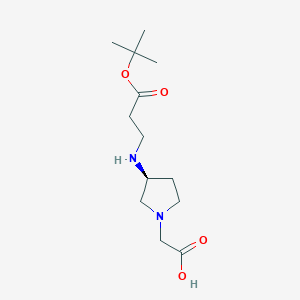
amine](/img/structure/B13002402.png)
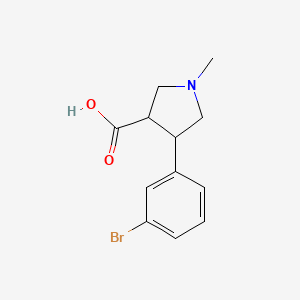
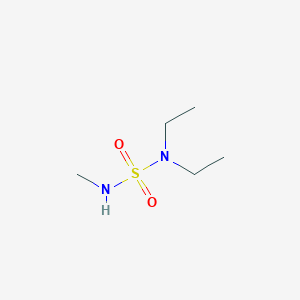
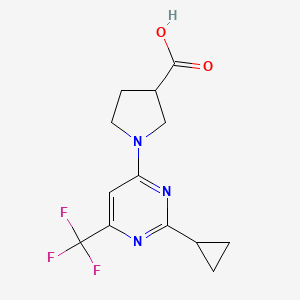
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
